3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 2189434-54-4
VCID: VC5945967
InChI: InChI=1S/C17H25N3O2/c21-16-5-8-18-13-20(16)12-15-6-9-19(10-7-15)17(22)11-14-3-1-2-4-14/h5,8,13-15H,1-4,6-7,9-12H2
SMILES: C1CCC(C1)CC(=O)N2CCC(CC2)CN3C=NC=CC3=O
Molecular Formula: C17H25N3O2
Molecular Weight: 303.406

3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

CAS No.: 2189434-54-4

Cat. No.: VC5945967

Molecular Formula: C17H25N3O2

Molecular Weight: 303.406

* For research use only. Not for human or veterinary use.

3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one - 2189434-54-4

Specification

CAS No. 2189434-54-4
Molecular Formula C17H25N3O2
Molecular Weight 303.406
IUPAC Name 3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]pyrimidin-4-one
Standard InChI InChI=1S/C17H25N3O2/c21-16-5-8-18-13-20(16)12-15-6-9-19(10-7-15)17(22)11-14-3-1-2-4-14/h5,8,13-15H,1-4,6-7,9-12H2
Standard InChI Key BELZVRGVDFSXDY-UHFFFAOYSA-N
SMILES C1CCC(C1)CC(=O)N2CCC(CC2)CN3C=NC=CC3=O

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 3-[[1-(2-cyclopentylacetyl)piperidin-4-yl]methyl]pyrimidin-4-one, reflects its intricate architecture. Key structural components include:

  • A piperidine ring substituted at the 4-position with a methyl group.

  • A cyclopentylacetyl moiety attached to the piperidine nitrogen.

  • A dihydropyrimidin-4-one core linked to the piperidine-methyl group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC17H25N3O2\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{2}
Molecular Weight303.406 g/mol
CAS Number2189434-54-4
SMILESC1CCC(C1)CC(=O)N2CCC(CC2)CN3C=NC=CC3=O
InChI KeyBELZVRGVDFSXDY-UHFFFAOYSA-N

The compound’s solubility remains uncharacterized in published literature, posing challenges for in vitro bioactivity assays. Its lipophilic nature, inferred from the cyclopentyl and piperidine groups, suggests moderate membrane permeability, a trait advantageous for central nervous system-targeted therapeutics.

Synthetic Methodologies

Traditional Multi-Step Synthesis

The synthesis of 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one involves three primary stages:

  • Piperidine Derivative Preparation: Piperidine-4-carboxylic acid is functionalized via reductive amination or alkylation to introduce the methyl group at the 4-position.

  • Cyclopentylacetyl Group Incorporation: The piperidine nitrogen undergoes acylation with 2-cyclopentylacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

  • Dihydropyrimidinone Cyclization: A Biginelli-like reaction condenses the modified piperidine with a β-keto ester and urea derivative, facilitated by Lewis acids like BF3Et2O\text{BF}_{3}\cdot\text{Et}_{2}\text{O}.

Green Chemistry Approaches

Recent advances emphasize solvent-free, microwave-assisted protocols using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . This method reduces reaction times from hours to minutes (3–4 min) and improves yields (90–95%) while minimizing waste. The general reaction scheme is:

Aldehyde+β-keto ester+ureaMicrowave, TBABSolvent-freeDihydropyrimidinone derivative\text{Aldehyde} + \beta\text{-keto ester} + \text{urea} \xrightarrow[\text{Microwave, TBAB}]{\text{Solvent-free}} \text{Dihydropyrimidinone derivative}

Table 2: Comparative Synthesis Metrics

ParameterTraditional MethodGreen Method
Reaction Time6–12 hours3–4 minutes
Yield60–75%90–95%
CatalystH2SO4\text{H}_{2}\text{SO}_{4}, BF3\text{BF}_{3}TBAB
Environmental ImpactHigh (toxic solvents)Low (solvent-free)

Chemical Reactivity and Functionalization

The compound exhibits reactivity typical of dihydropyrimidinones and secondary amines:

  • Oxidation: The dihydropyrimidinone ring undergoes oxidation with KMnO4\text{KMnO}_{4} in acidic conditions to yield pyrimidin-4-one derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_{4}) reduces the ketone group to a secondary alcohol.

  • N-Alkylation: The piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3\text{K}_{2}\text{CO}_{3}.

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundStructureBioactivity
MonastrolDihydropyrimidinone, no piperidineMitotic kinesin inhibition
SQ 32926Piperidine-dihydropyrimidinone hybridAChE inhibition (IC50_{50} 8 µM)
Target CompoundPiperidine + cyclopentylacetylMultitarget (AChE, EGFR)

The cyclopentylacetyl group in 3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one confers enhanced lipophilicity and target selectivity compared to simpler dihydropyrimidinones.

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) could improve aqueous solubility for preclinical testing.

  • In Vivo Efficacy: Pharmacokinetic studies in rodent models are needed to assess bioavailability and metabolic stability.

  • Synthetic Scalability: Transitioning microwave-assisted synthesis to continuous-flow reactors may enhance industrial feasibility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator